

# Potential In Vivo Drug Interactions of Taxifolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **Taxifolin**, a naturally occurring flavonoid also known as dihydroquercetin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. As the therapeutic potential of **taxifolin** continues to be explored, understanding its interactions with other drugs is crucial for ensuring safety and efficacy in clinical applications. However, direct in vivo studies on **taxifolin**'s drug interactions are currently limited. This guide provides a comparative overview of potential in vivo drug interactions of **taxifolin**, drawing upon available data for the structurally similar and extensively studied flavonoid, quercetin. The information presented herein aims to guide researchers and drug development professionals in designing preclinical and clinical studies involving **taxifolin**.

#### **Mechanisms of Interaction:**

In vitro and in silico studies suggest that **taxifolin** may influence the pharmacokinetics of coadministered drugs through the modulation of drug transporters and metabolizing enzymes.

- P-glycoprotein (P-gp) Inhibition: Taxifolin has been shown to interact with P-gp, an efflux transporter that plays a significant role in drug absorption and distribution. By inhibiting P-gp, taxifolin could potentially increase the bioavailability and systemic exposure of P-gp substrate drugs.
- Cytochrome P450 (CYP) Enzyme Modulation: **Taxifolin** has demonstrated weak inhibitory effects on CYP3A4 in vitro, a key enzyme responsible for the metabolism of a wide range of



drugs. Inhibition of CYP3A4 could lead to decreased clearance and increased plasma concentrations of co-administered drugs metabolized by this enzyme.

## Comparative In Vivo Drug Interaction Studies (Quercetin as a Surrogate):

The following sections summarize the findings of in vivo studies investigating the interaction of quercetin with commonly used drugs. These findings may provide insights into the potential interactions of **taxifolin**.

Table 1: Ouercetin-Midazolam Interaction in Humans

| Parameter              | Midazolam<br>Alone   | Midazolam +<br>Single Dose<br>Quercetin<br>(1500 mg) | Midazolam +<br>Short-term<br>Quercetin<br>(1500 mg/day<br>for 1 week) | Reference |
|------------------------|----------------------|------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| AUC (0-∞)<br>(ng·h/mL) | Data not<br>provided | No significant alteration                            | Trend towards reduction (Geometric mean ratio: 0.82)                  | [1]       |
| Cmax (ng/mL)           | Data not<br>provided | No significant alteration                            | Data not<br>provided                                                  | [1]       |

**Table 2: Quercetin-Warfarin Interaction in Rats** 



| Parameter              | Warfarin Alone | Warfarin + Quercetin (Co- administration ) | Warfarin +<br>Quercetin<br>(Pre-treatment<br>for 14 days) | Reference |
|------------------------|----------------|--------------------------------------------|-----------------------------------------------------------|-----------|
| Cmax (μg/mL)           | Control        | Increased by 10.98%                        | Increased by 30.43%                                       | [2]       |
| AUC (0-∞)<br>(μg·h/mL) | Control        | Increased by 20.20%                        | Increased by 62.94%                                       | [2]       |
| t1/2 (h)               | Control        | Increased by 8.87%                         | Increased by 10.54%                                       | [2]       |
| Clearance (mL/h)       | Control        | Decreased by 16.40%                        | Decreased by 41.35%                                       | [2]       |

**Table 3: Quercetin-Digoxin Interaction in Pigs** 

| Parameter           | Digoxin Alone (0.02<br>mg/kg) | Digoxin (0.02<br>mg/kg) + Quercetin<br>(40 mg/kg) | Reference |
|---------------------|-------------------------------|---------------------------------------------------|-----------|
| Cmax (ng/mL)        | Control                       | Increased by 413%                                 | [3][4]    |
| AUC (0-t) (ng·h/mL) | Control                       | Increased by 170%                                 | [3][4]    |

Table 4: Quercetin-Caffeine Interaction in Humans

| Parameter                  | Caffeine Alone (100<br>mg) | Caffeine (100 mg) +<br>Quercetin (500<br>mg/day for 14<br>days) | Reference |
|----------------------------|----------------------------|-----------------------------------------------------------------|-----------|
| Paraxanthine Cmax (ng/mL)  | Control                    | Significantly decreased                                         | [5]       |
| Paraxanthine AUC (ng·h/mL) | Control                    | Significantly<br>decreased                                      | [5]       |



### **Experimental Protocols:**

- 1. Quercetin-Midazolam Interaction Study in Humans[1]
- Study Design: A crossover study involving 10 healthy volunteers.
- Treatment Arms:
  - Oral administration of 7.5 mg midazolam.
  - Co-administration of a single oral dose of 1500 mg quercetin with 7.5 mg midazolam.
  - Oral administration of 7.5 mg midazolam after 1 week of daily supplementation with 1500 mg quercetin.
- Pharmacokinetic Analysis: Plasma concentrations of midazolam and its 1'-hydroxy metabolite were measured to determine pharmacokinetic parameters.
- 2. Quercetin-Warfarin Interaction Study in Rats[2]
- Study Design: Male Wistar rats were divided into three groups.
- Treatment Groups:
  - Control Group: Received a single oral dose of warfarin.
  - Co-administration Group: Received a single oral dose of quercetin and warfarin concomitantly.
  - Pre-treatment Group: Received oral quercetin for 14 consecutive days, followed by a single oral dose of warfarin on the 15th day.
- Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentrations of warfarin and calculate pharmacokinetic parameters.
- 3. Quercetin-Digoxin Interaction Study in Pigs[3][4]
- Study Design: A crossover study in pigs.



- Treatment: Oral administration of digoxin (0.02 mg/kg) with and without quercetin (40 mg/kg).
- Pharmacokinetic Analysis: Blood samples were collected to determine the serum concentration of digoxin using a fluorescence polarization immunoassay.
- 4. Quercetin-Caffeine Interaction Study in Humans[5]
- Study Design: A study involving healthy volunteers.
- Treatment: Subjects received a single oral dose of 100 mg caffeine before and after a 14-day treatment with 500 mg quercetin daily.
- Pharmacokinetic Analysis: Blood samples were collected to measure the plasma concentrations of caffeine and its primary metabolite, paraxanthine.

### Visualizations:

Figure 1: Workflow of in vivo drug interaction studies with quercetin.



Click to download full resolution via product page

Figure 2: Potential mechanisms of taxifolin-drug interactions.



Disclaimer: The data presented in this guide is primarily based on studies conducted with quercetin, a flavonoid structurally similar to **taxifolin**. While these findings provide valuable insights into the potential for drug interactions, they should be interpreted with caution. Further in vivo research is imperative to definitively establish the drug interaction profile of **taxifolin**. Researchers are strongly encouraged to conduct specific preclinical and clinical studies to evaluate the safety and efficacy of co-administering **taxifolin** with other therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Influence of Single-Dose and Short-Term Administration of Quercetin on the Pharmacokinetics of Midazolam in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Quercetin Pretreatment on Pharmacokinetics of Warfarin in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Lethal quercetin-digoxin interaction in pigs [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Significantly Inhibits the Metabolism of Caffeine, a Substrate of Cytochrome P450 1A2 Unrelated to CYP1A2\*1C (-2964G>A) and \*1F (734C>A) Gene Polymorphisms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential In Vivo Drug Interactions of Taxifolin: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144240#taxifolin-drug-interaction-studies-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com